N-(1-Cyanocyclohexyl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(1-Cyanocyclohexyl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a 3-methoxyphenylamino group at position 5 and a thioether linkage to a 1-cyanocyclohexyl moiety. The compound belongs to a class of thiadiazole-based molecules known for diverse pharmacological activities, including anticancer and antimicrobial properties .
The synthesis of such compounds typically involves coupling reactions between thiadiazole-thiol intermediates and activated carboxylic acid derivatives (e.g., using EDC/HOBt or POCl3-mediated methods) .
Properties
Molecular Formula |
C18H21N5O2S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N5O2S2/c1-25-14-7-5-6-13(10-14)20-16-22-23-17(27-16)26-11-15(24)21-18(12-19)8-3-2-4-9-18/h5-7,10H,2-4,8-9,11H2,1H3,(H,20,22)(H,21,24) |
InChI Key |
KREHOBVTBCLFIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(S2)SCC(=O)NC3(CCCCC3)C#N |
Origin of Product |
United States |
Biological Activity
N-(1-Cyanocyclohexyl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H20N6O2S
- Molecular Weight : 340.4 g/mol
- CAS Number : 924023-20-1
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit a wide range of biological activities. These include:
- Anticancer Activity : Thiadiazole derivatives have shown promising results against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. For instance, certain thiadiazole derivatives have demonstrated IC50 values as low as 29 µM against HeLa cells .
- Antibacterial and Antifungal Properties : Thiadiazoles are known for their antimicrobial activities, which can be attributed to their ability to inhibit specific enzymes and disrupt cellular processes in pathogens .
- Anti-inflammatory Effects : Some studies have reported that thiadiazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Thiadiazoles often target enzymes such as carbonic anhydrase (CA), cyclooxygenase (CO), and matrix metalloproteinases (MMPs), which are involved in tumor progression and inflammation .
- Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis. For example, studies have shown that specific thiadiazole derivatives can halt the proliferation of cancer cells by interfering with their cell cycle machinery .
Data Table: Biological Activity Summary
| Activity Type | Target Cell Lines | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 73 | |
| Anticancer | HeLa | 29 | |
| Antibacterial | Various | Varies | |
| Anti-inflammatory | In vitro models | Not specified |
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiadiazole derivatives against MCF-7 and HeLa cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 29 µM to 73 µM . This highlights the potential of this compound in cancer therapy.
Case Study 2: Enzyme Inhibition Assay
In another study focusing on enzyme inhibition, several thiadiazole compounds were tested for their ability to inhibit carbonic anhydrase activity. The results demonstrated a significant reduction in enzyme activity, suggesting that these compounds could be developed into effective therapeutic agents targeting metabolic pathways in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiadiazole-Acetamide Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 3-methoxyphenylamino group in the target compound differs from the 4-methoxyphenyl group in ’s compound. The 1-cyanocyclohexyl group introduces both steric bulk and polarity, contrasting with simpler cyclohexyl or phenyl groups in analogs . This modification could enhance solubility or target selectivity compared to ’s triazolyl derivative.
Synthetic Methodologies: The target compound’s synthesis likely parallels ’s protocol, involving EDC/HOBt-mediated coupling of a thiadiazole-thiol with an activated cyanocyclohexyl-acetic acid derivative . In contrast, and utilize POCl3 or triethylamine/palladium catalysts for cyclization or coupling, highlighting diverse synthetic routes for thiadiazole-acetamides .
Physicochemical Properties: The 3,4-dichlorophenyl analog () exhibits a twisted conformation (61.8° dihedral angle between aromatic rings), which may reduce crystallinity compared to planar methoxyphenyl derivatives .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(1-Cyanocyclohexyl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H2SO4 or POCl3) .
- Step 2 : Introduction of the 3-methoxyphenylamino group at position 5 of the thiadiazole ring via nucleophilic substitution, requiring anhydrous DMF and catalytic triethylamine .
- Step 3 : Thioether linkage formation between the thiadiazole and acetamide moiety using a thiolation agent (e.g., Lawesson’s reagent) .
- Step 4 : Cyanocyclohexyl group incorporation via N-acylation with cyanocyclohexyl chloride in dichloromethane .
Key Considerations : Monitor reaction progress with TLC/HPLC ; optimize yields by controlling solvent polarity (e.g., DMSO for polar intermediates) and temperature (60–80°C for cyclization) .
Basic: Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., methoxyphenylamino group integration at δ 6.7–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C19H20N6O2S2) and detect isotopic patterns .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C≡N stretch at ~2200 cm<sup>-1</sup>, thioamide C=S at ~1250 cm<sup>-1</sup>) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the cyanocyclohexyl group .
Data Contradiction Tip : If NMR signals overlap (e.g., thiadiazole vs. acetamide protons), use 2D NMR (COSY, HSQC) .
Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound’s anti-inflammatory activity?
- Derivative Synthesis : Modify substituents (e.g., replace 3-methoxyphenyl with halogenated aryl groups) and compare bioactivity .
- In Vitro Assays :
- Measure COX-2 inhibition via enzyme-linked immunosorbent assay (ELISA) .
- Assess NF-κB suppression in RAW 264.7 macrophages using luciferase reporter assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for COX-2 (PDB ID: 5KIR) .
Key Insight : Thiadiazole-thioacetamide hybrids show enhanced activity when electron-withdrawing groups (e.g., -CN) improve membrane permeability .
Advanced: What mechanistic studies are required to elucidate its potential kinase inhibition?
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays with ATP-γ-S .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in cell lysates .
- Mutagenesis Studies : Introduce point mutations (e.g., T790M in EGFR) to identify critical binding residues .
Contradiction Note : Thiadiazole derivatives may exhibit off-target effects; validate specificity via siRNA knockdown .
Advanced: How can contradictory solubility data from different studies be reconciled?
- Experimental Replication : Test solubility in standardized buffers (e.g., PBS pH 7.4, 37°C) using nephelometry .
- Co-Solvent Strategies : Use DMSO-water gradients (1–10% DMSO) to improve dissolution without denaturation .
- Computational Prediction : Apply Hansen solubility parameters (HSPiP software) to identify optimal solvents .
Recommendation : Report logP values (e.g., ~3.2 via HPLC) to contextualize solubility limitations .
Advanced: What strategies mitigate metabolic instability observed in preclinical models?
- Metabolite Identification : Use LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites in hepatocyte incubations .
- Prodrug Design : Mask the cyanocyclohexyl group with enzymatically cleavable linkers (e.g., esterase-sensitive) .
- Stability Assays : Incubate with liver microsomes (+NADPH) and measure half-life (t1/2) under varying pH .
Basic: What in vitro models are suitable for initial toxicity screening?
- Cytotoxicity : MTT assay in HEK293 and HepG2 cells (IC50 > 50 µM suggests low toxicity) .
- hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk .
- Reactive Oxygen Species (ROS) Detection : Use DCFH-DA fluorescence in primary neutrophils .
Advanced: How can crystallographic data resolve polymorphic discrepancies in formulation studies?
- Polymorph Screening : Recrystallize from 10+ solvent systems (e.g., ethanol, acetonitrile) and analyze via PXRD .
- DSC/TGA : Characterize thermal stability (e.g., melting points, decomposition temperatures) .
- Bioavailability Correlation : Compare dissolution rates of polymorphs in simulated gastric fluid .
Advanced: What computational tools predict off-target interactions with cytochrome P450 enzymes?
- Docking Simulations : Use Schrödinger’s Glide to model interactions with CYP3A4/2D6 .
- QSAR Models : Train models on ChEMBL data to prioritize low-risk analogs .
- In Silico Toxicity : Predict liabilities with ADMET Predictor or ProTox-II .
Basic: How should researchers validate synthetic intermediates to ensure scalability?
- Purity Thresholds : Require intermediates to have ≥95% purity (HPLC) before proceeding .
- Process Analytical Technology (PAT) : Implement in-line FTIR for real-time monitoring of key reactions .
- Scale-Up Risks : Test solvent safety (e.g., avoid DMF above 100 mL/kg) and optimize catalyst recycling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
